Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
CAS No.: 55408-49-6
Cat. No.: VC15912801
Molecular Formula: C18H8N4
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55408-49-6 |
|---|---|
| Molecular Formula | C18H8N4 |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
| Standard InChI | InChI=1S/C18H8N4/c19-9-15-16(10-20)22-18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(18)21-15/h1-8H |
| Standard InChI Key | XAFVICNFTRNVKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=C(N=C24)C#N)C#N |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile (C₁₈H₈N₄) consists of a dibenzoquinoxaline backbone fused with two cyano (-CN) groups at positions 2 and 3 (Figure 1) . The molecule’s planar geometry arises from π-conjugation across the aromatic rings and the electron-withdrawing cyano substituents, which stabilize the lowest unoccupied molecular orbital (LUMO). X-ray crystallography and density functional theory (DFT) studies confirm a dihedral angle of less than 10° between the quinoxaline core and cyano groups, ensuring minimal steric hindrance .
Table 1: Physical Properties of Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.28 g/mol | |
| Density | 1.42 g/cm³ | |
| Boiling Point | 615.5°C (760 mmHg) | |
| Flash Point | 179.5°C | |
| LogP (Partition Coefficient) | 3.68 | |
| Refractive Index | 1.799 |
Stability and Reactivity
The compound exhibits high thermal stability, with a decomposition temperature exceeding 500°C under inert conditions . Its electron-deficient quinoxaline core facilitates nucleophilic aromatic substitution reactions, particularly at the 5- and 8-positions, while the cyano groups participate in cycloaddition and hydrolysis reactions under acidic or basic conditions .
Synthesis and Manufacturing
Conventional Synthesis Routes
The most widely reported synthesis involves the condensation of phenanthrenequinone with 2,3-diaminobut-2-enedinitrile in ethanol, catalyzed by calcium iodate (Ca(IO₃)₂) at room temperature (Scheme 1) . This method achieves yields exceeding 95% within 20 minutes, attributed to the catalyst’s ability to promote dehydrogenation and cyclization simultaneously .
Reaction Conditions
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Catalyst: Ca(IO₃)₂ (3 mol%)
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Solvent: Ethanol
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Temperature: 20°C
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Time: 3–20 minutes
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling phenanthrenequinone with 2,3-diaminomalononitrile in the presence of silica gel achieves comparable yields (92%) while eliminating organic solvents .
Applications in Organic Electronics
Thermally Activated Delayed Fluorescence (TADF)
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile serves as an electron-accepting moiety in donor-acceptor (D-A) TADF emitters. When paired with acridine donors, the resulting emitter (e.g., 9 in ) exhibits a singlet-triplet energy gap (ΔEₛₜ) of 0.08 eV, enabling efficient reverse intersystem crossing (RISC) . Time-dependent DFT calculations predict a radiative decay rate (kᵣ) of 3.6 × 10⁷ s⁻¹ and a RISC rate (k_RISC) of 0.067 × 10⁷ s⁻¹, contributing to a photoluminescence quantum yield (Φₚₗ) of 86% .
Table 2: Photophysical Properties of a TADF Emitter Derived from Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
| Parameter | Value |
|---|---|
| Absorption λ_max | 355 nm (π-π*), 480 nm (CT) |
| Emission λ_max | 613 nm (film) |
| Singlet Energy (S₁) | 2.28 eV |
| Triplet Energy (T₁) | 2.06 eV |
| ΔEₛₜ | 0.22 eV |
| External Quantum Efficiency | 12% |
OLED Performance
In device configurations, the compound’s derivatives achieve maximum brightness of 15,000 cd/m² and a Commission Internationale de l’Éclairage (CIE) coordinates of (0.62, 0.38), corresponding to deep-red emission . The rigid structure suppresses non-radiative decay, enhancing electroluminescence efficiency.
Computational Insights
Frontier Molecular Orbital Analysis
DFT studies at the B3LYP/6-31G(d) level reveal a LUMO energy of −3.02 eV, localized predominantly on the quinoxaline core, while the HOMO (−5.30 eV) resides on the donor units (e.g., triphenylamine) . This spatial separation minimizes ΔEₛₜ and promotes charge-transfer excitons.
Natural Transition Orbital (NTO) Distributions
Future Research Directions
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Alternative Donor Architectures: Exploring carbazole or phenoxazine donors to modulate ΔEₛₜ and emission color.
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Solution-Processable Derivatives: Introducing alkyl chains to enhance solubility for inkjet-printed OLEDs.
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Biological Imaging: Leveraging near-infrared emission for in vivo fluorescence imaging.
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